molecular formula C9H7BrClFO2 B2531978 Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate CAS No. 1389326-19-5

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate

Cat. No. B2531978
CAS RN: 1389326-19-5
M. Wt: 281.51
InChI Key: MAFZXXZQECZWQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate” consists of a methyl ester group attached to a bromo-chloro-fluorophenyl group . The InChI code for this compound is 1S/C9H8BrFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 .

Scientific Research Applications

Synthesis of Novel Compounds

“Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate” could be used in the synthesis of novel compounds. For instance, it could be used in the creation of new coumarins .

Production of Alkylated Carbene Complexes

This compound could react with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes .

Creation of cis-Cyclopropanes

“Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate” could also be employed in the synthesis of cis-cyclopropanes .

Spectroscopic Studies

The compound could be used in spectroscopic studies. For example, it could be used in infrared (IR) spectroscopy, which is a common spectroscopic technique for characterizing compound and solvent interactions .

Solvent Effect Studies

The compound could be used to study the effect of solvents on IR data. This is known as the solvent effect .

Conformational Analysis

“Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate” could be used in conformational analysis. For example, it could be used to study the stability of the trans isomer in the gas phase and in solutions .

Safety and Hazards

“Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate” is classified as a warning hazard under the GHS07 classification . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-14-9(13)8(10)6-3-2-5(12)4-7(6)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFZXXZQECZWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate

Synthesis routes and methods

Procedure details

Methyl 2-chloro-4-fluorophenylacetate (3.15 g, 15.6 mmol), N-bromosuccinimide (2.77 g, 15.6 mmol) and AIBN (255 mg, 1.56 mmol) were suspended in benzene (50.0 mL) and degassed via N2 stream. The resulting mixture was heated to 80° C. for 12 h. After cooling to rt, the mixture was partially concentrated in vacuo and partitioned between ether and water. The layers were separated, and the organic layer was washed with water and brine. The organics were dried (MgSO4), filtered and concentrated in vacuo. The resulting crude oil was purified by flash chromatography on silica gel (gradient elution; 0%-20% EtOAc/hexanes as eluent) to afford the title compound i-1a. 1HNMR (500 MHz, CDCl3): δ 7.82 (dd, 1H, J=6.0, 8.8 Hz), 7.17 (dd, 1H, J=2.6, 8.3 Hz), 7.08 (m, 1H), 5.88 (s, 1H), 3.84 (s, 3H).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Name
Quantity
255 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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